2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride physical properties
2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride physical properties
An In-depth Technical Guide to 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride (CAS No. 73590-93-9), a heterocyclic organic compound of significant interest to researchers in synthetic chemistry and drug development. This guide delineates its core physical and chemical properties, explores its synthetic utility, and establishes rigorous protocols for its safe handling and application.
Introduction and Strategic Importance
2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride is a substituted pyridine derivative. Structurally, it is a hydrochloride salt, which enhances its stability and modifies its solubility profile, rendering it more amenable to handling as a solid reagent. The key to its chemical utility lies in the 2-(chloromethyl) group. The chlorine atom is positioned on a methylene bridge adjacent to the pyridine ring, making it a reactive electrophilic site analogous to a benzylic chloride. This inherent reactivity allows it to serve as a versatile building block for introducing the 3,5-dimethylpyridinylmethyl moiety into larger molecular scaffolds.
Its primary documented application is as a synthetic intermediate and a known impurity in the synthesis of metabolites for proton pump inhibitors like Omeprazole and its S-enantiomer, Esomeprazole[1][2]. Understanding the properties and reactivity of this compound is therefore crucial for process optimization, impurity profiling, and the development of novel pharmaceutical analogues.
Physicochemical Properties
The hydrochloride salt form of this compound is typically a crystalline solid, which is advantageous for storage and accurate weighing. The protonated pyridine ring significantly influences its solubility, making it sparingly soluble in water and some polar organic solvents[3].
Table 1: Core Physical and Chemical Data
| Property | Value | Source(s) |
| CAS Number | 73590-93-9 | [1][4] |
| Molecular Formula | C₈H₁₁Cl₂N (or C₈H₁₀ClN·HCl) | [1] |
| Molecular Weight | 192.09 g/mol | [1][4] |
| Appearance | Off-white to light brown solid | [3] |
| Melting Point | >145°C (with decomposition) | [3] |
| Solubility | Slightly soluble in Chloroform, Methanol, and Water | [3] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [3] |
Chemical Structure and Reactivity
The reactivity of this molecule is dominated by the chloromethyl group at the 2-position of the pyridine ring.
Caption: Chemical structure highlighting key reactive sites.
The carbon of the chloromethyl group is highly electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom and the pyridine ring. This makes it an excellent substrate for Sₙ2 (nucleophilic substitution) reactions. A wide variety of nucleophiles, such as thiols, amines, and alkoxides, can readily displace the chloride ion, forming a new carbon-nucleophile bond[2]. This reactivity is the cornerstone of its utility in organic synthesis, providing a reliable method for covalent linkage.
Representative Synthetic Protocol
Workflow: Chlorination of 2-(Hydroxymethyl)-3,5-dimethylpyridine
Caption: Representative workflow for synthesis.
Step-by-Step Methodology
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Reaction Setup: A solution of the precursor, 2-(hydroxymethyl)-3,5-dimethylpyridine, is prepared in an anhydrous, inert solvent such as dichloromethane (DCM) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
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Causality: Anhydrous conditions are critical because thionyl chloride reacts violently with water. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
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Cooling: The reaction vessel is cooled to 0°C in an ice bath.
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Causality: The reaction between the alcohol and thionyl chloride is exothermic. Cooling is a crucial control measure to prevent overheating, which could lead to side product formation and ensure a controlled reaction rate.
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Reagent Addition: Thionyl chloride (typically 1.1-1.2 molar equivalents) is added dropwise to the stirred solution.
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Causality: Dropwise addition maintains temperature control. The reaction produces gaseous byproducts (SO₂ and HCl). The in-situ generation of HCl protonates the basic pyridine nitrogen, leading directly to the precipitation of the desired hydrochloride salt.
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Reaction Progression: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for several hours to ensure the reaction goes to completion.
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Product Isolation: The hydrochloride salt product is often insoluble in the reaction solvent. If not, an anti-solvent (a solvent in which the product is insoluble, such as diethyl ether) is added to induce precipitation[5]. The solid is then collected by vacuum filtration.
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Self-Validation: The formation of a precipitate upon reaction or addition of an anti-solvent is a strong indicator of successful salt formation.
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Purification & Drying: The collected solid is washed with a small amount of cold anti-solvent to remove any residual starting material or soluble impurities. The purified product is then dried under vacuum.
Safety, Handling, and Storage
As a reactive alkylating agent and an acidic salt, 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride requires careful handling.
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Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile)[8].
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Inhalation and Contact: Avoid breathing dust. The compound may cause respiratory irritation[8]. It is also classified as a skin and serious eye irritant[8]. In case of contact, flush the affected area with copious amounts of water.
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Spill Management: For minor spills, clean up immediately using dry procedures to avoid generating dust. Sweep or vacuum the material into a sealed, labeled container for disposal[8].
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Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container[3][8]. It is recommended to store under an inert atmosphere (nitrogen or argon) at 2-8°C to maximize long-term stability[3]. Keep away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride is a valuable reagent for synthetic chemists, offering a reliable method for incorporating the dimethylpyridinylmethyl group into complex molecules. Its utility is defined by the electrophilic nature of its chloromethyl group. While detailed physical data is sparse, its properties can be reliably inferred from its structure and data on close analogues. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with its reactivity. This guide serves as a foundational resource for the effective and safe utilization of this compound in a research and development setting.
References
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Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. (n.d.). Mol-Instincts. Retrieved January 9, 2026, from [Link]
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Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research. Retrieved January 9, 2026, from [Link]
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2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 135431633. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
- CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. (n.d.). Google Patents.
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Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. Retrieved January 9, 2026, from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. CAS 73590-93-9: Pyridine,2-(chloromethyl)-3,5-dimethyl-, h… [cymitquimica.com]
- 3. 3,5-DIMETHYL 2-CHLORMETHYL PYRIDINE.HCL CAS#: 73590-93-9 [amp.chemicalbook.com]
- 4. 2-(Chloromethyl)-3,5-dimethylpyridine Hydrochloride [lgcstandards.com]
- 5. prepchem.com [prepchem.com]
- 6. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. CAS#:73590-93-9 | 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride | Chemsrc [chemsrc.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
